4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a sulfamoyl group attached to a benzoic acid core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3,4-dimethylphenylamine in the presence of a sulfonyl chloride reagent . The reaction is carried out under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The chloro and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid include:
4-chloro-3-sulfamoylbenzoic acid: This compound lacks the dimethylphenyl group, which may affect its chemical reactivity and biological activity.
3-(aminosulfonyl)-4-chlorobenzoic acid: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics .
Properties
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-5-12(7-10(9)2)17-22(20,21)14-8-11(15(18)19)4-6-13(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGVLXHXVOZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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